Cas no 2098081-20-8 ((4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol)

(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol structure
2098081-20-8 structure
商品名:(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
CAS番号:2098081-20-8
MF:C14H21NO2
メガワット:235.32204413414
CID:5728249
PubChem ID:121199766

(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol 化学的及び物理的性質

名前と識別子

    • 2098081-20-8
    • AKOS026707309
    • (4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
    • F1907-1910
    • 1,4-Benzoxazepine-7-methanol, 2,3,4,5-tetrahydro-4-(2-methylpropyl)-
    • (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
    • インチ: 1S/C14H21NO2/c1-11(2)8-15-5-6-17-14-4-3-12(10-16)7-13(14)9-15/h3-4,7,11,16H,5-6,8-10H2,1-2H3
    • InChIKey: WMWRONFGUDBYQR-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC(CO)=CC=2CN(CC1)CC(C)C

計算された属性

  • せいみつぶんしりょう: 235.157228913g/mol
  • どういたいしつりょう: 235.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 32.7Ų

じっけんとくせい

  • 密度みつど: 1.065±0.06 g/cm3(Predicted)
  • ふってん: 358.5±30.0 °C(Predicted)
  • 酸性度係数(pKa): 14.37±0.10(Predicted)

(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-1910-5g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
5g
$1596.0 2023-09-07
Life Chemicals
F1907-1910-0.5g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
0.5g
$505.0 2023-09-07
TRC
I255271-500mg
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8
500mg
$ 500.00 2022-06-04
TRC
I255271-1g
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8
1g
$ 775.00 2022-06-04
Life Chemicals
F1907-1910-2.5g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
2.5g
$1064.0 2023-09-07
TRC
I255271-100mg
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8
100mg
$ 135.00 2022-06-04
Life Chemicals
F1907-1910-0.25g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
0.25g
$479.0 2023-09-07
Life Chemicals
F1907-1910-1g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
1g
$532.0 2023-09-07
Life Chemicals
F1907-1910-10g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
10g
$2234.0 2023-09-07

(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol 関連文献

(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanolに関する追加情報

Compound Introduction: (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol (CAS No. 2098081-20-8)

Introducing the compound (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol, identified by its CAS number 2098081-20-8, is a meticulously crafted molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of oxazepine derivatives, a structurally diverse group known for its broad spectrum of biological activities. The presence of the isobutyl group at the 4-position and the methanol moiety at the 7-position introduces unique pharmacophoric features that contribute to its distinct chemical and pharmacological properties.

The structural framework of (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol incorporates a benzo[f][1,4]oxazepine core, which is a fused heterocyclic system combining benzene and oxazepine rings. This configuration is particularly intriguing due to its ability to interact with various biological targets, making it a valuable scaffold for drug discovery. The tetrahydropyridine moiety further enhances the compound's complexity and potential for modulating biological pathways.

In recent years, there has been growing interest in oxazepine derivatives due to their demonstrated efficacy in treating neurological and psychiatric disorders. The compound (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has been the subject of several studies aimed at elucidating its pharmacological profile. Research has highlighted its potential as an agonist or modulator of certain neurotransmitter receptors, which could make it a promising candidate for therapeutic applications.

One of the most compelling aspects of this compound is its ability to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. These interactions are crucial for understanding its potential role in treating conditions such as anxiety disorders, depression, and cognitive impairments. Preclinical studies have shown that derivatives of oxazepine can exhibit anxiolytic and antidepressant effects by modulating serotonin signaling pathways.

The introduction of the isobutyl group at the 4-position of the benzo[f][1,4]oxazepine ring appears to enhance binding affinity to specific receptor targets. This modification is a common strategy in drug design to improve pharmacokinetic properties and increase selectivity. The methanol moiety at the 7-position adds another layer of complexity, potentially influencing solubility and metabolic stability.

Recent advancements in computational chemistry have allowed researchers to predict the binding modes of (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol with high precision. Molecular docking studies have revealed that this compound can effectively bind to neurotransmitter receptors with high affinity. These findings are supported by experimental data showing that analogs of this compound exhibit significant pharmacological activity in vitro.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. The use of chiral auxiliaries or catalysts ensures that the desired enantiomer is obtained, which is critical for biological activity.

In conclusion, (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol (CAS No. 2098081-20-8) represents a significant advancement in the development of novel pharmacological agents. Its unique structural features and demonstrated interactions with key biological targets make it a promising candidate for further research and potential therapeutic applications. As our understanding of neurological disorders continues to evolve, compounds like this one will play a crucial role in developing innovative treatments.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue